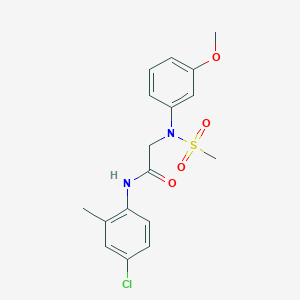![molecular formula C16H17ClN2O4S2 B3935234 N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3935234.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells, making it a promising target for cancer therapy.
Wirkmechanismus
Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then used by cancer cells to produce energy and synthesize macromolecules. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide works by inhibiting glutaminase, which leads to a decrease in glutamate production and a reduction in cancer cell metabolism. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce tumor growth and increase the survival of mice with pancreatic cancer. Additionally, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide is its specificity for glutaminase. This makes it a promising target for cancer therapy, as it can selectively target cancer cells while sparing normal cells. However, one limitation of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide is its potential toxicity. Glutaminase is also expressed in normal cells, and inhibiting this enzyme could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide research. One direction is to investigate its potential as a combination therapy with other cancer treatments. Another direction is to identify biomarkers that can predict response to N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide. Additionally, there is a need to further investigate the toxicity of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide and develop strategies to minimize its side effects. Finally, there is a need to explore the potential of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide for the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide is a promising inhibitor of glutaminase with potential as a cancer therapy. Its specificity for glutaminase makes it an attractive target for cancer treatment, but its potential toxicity must be carefully considered. Further research is needed to fully understand the mechanism of action and potential applications of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a variety of cancer types, including pancreatic cancer, non-small cell lung cancer, and acute myeloid leukemia. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide works by inhibiting glutaminase, which is essential for cancer cell metabolism. By blocking this enzyme, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide can starve cancer cells of the nutrients they need to grow and divide.
Eigenschaften
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-12-5-6-15(10-16(12)19(20)21)25(22,23)18-7-8-24-11-13-3-2-4-14(17)9-13/h2-6,9-10,18H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEGFUABUNZAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-methyl-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3935165.png)
![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935167.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3935176.png)
![1-{[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3935187.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935194.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3935196.png)
![(4-chlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3935203.png)

![2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B3935216.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3935220.png)

![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3935224.png)
